BENGHE Foundational & Exploratory

Check Availability & Pricing

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic
acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

2-(4-bromo-1H-pyrazol-1-yl)-2-
Compound Name:
methylpropanoic acid

Cat. No.: B2492751

Introduction: The Strategic Value of the Pyrazole
Scaffold

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core of
numerous approved drugs and clinical candidates.[1][2] Its unique electronic properties, ability
to participate in hydrogen bonding as both a donor and acceptor, and metabolic stability make
it a highly sought-after bioisostere for other aromatic rings like benzene or imidazole.[2] The
introduction of specific substituents onto the pyrazole core allows for the fine-tuning of a
compound's steric, electronic, and pharmacokinetic properties.

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid is a compound of particular strategic
interest. It combines three key structural maotifs:

o A 4-Bromopyrazole Core: The bromine atom at the 4-position is not merely a substituent; it is
a versatile synthetic handle. It serves as a prime site for palladium-catalyzed cross-coupling
reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of
diverse aryl, heteroaryl, or alkyl groups.[3] This allows for the rapid generation of compound
libraries for structure-activity relationship (SAR) studies.

» A Gem-Dimethylpropanoic Acid Side Chain: The gem-dimethyl substitution on the carbon
alpha to the carboxylic acid can confer metabolic stability by sterically hindering enzymatic
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degradation. The carboxylic acid itself provides a crucial anchor for hydrogen bonding

interactions with biological targets and serves as a key polar group to modulate solubility.

o N1-Substitution: The linkage at the N1 position of the pyrazole ring directs the geometry of

the side chain, influencing how the molecule presents its functional groups to a target

protein.

This guide will deconstruct the synthesis and potential utility of this molecule, providing the

technical foundation necessary for its effective application in drug design programs.

Physicochemical and Structural Characteristics

The fundamental identity and properties of the title compound are summarized below. These

data are essential for experimental design, characterization, and computational modeling.

Property Value Source

CAS Number 917569-72-3 [4]

Molecular Formula C7H9BrN202 [4]

Molecular Weight 233.1 g/mol [4]
CCc(C)

Canonical SMILES

(C(=0)0)N1C=C(C=N1)Br

[4]

IUPAC Name

2-(4-bromo-1H-pyrazol-1-yl)-2-

methylpropanoic acid

Synonyms

2-(4-bromo-pyrazol-1-yl)-2-

methyl-propionic acid

[5]

Structural Diagram

The 2D structure of the molecule highlights the key functional groups discussed.
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Caption: 2D structure of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid.

Synthesis and Mechanistic Insights

While direct literature preparations for this exact molecule are sparse, a robust and logical
synthetic route can be designed based on well-established chemical principles for N-alkylation
of pyrazoles and subsequent ester hydrolysis. The proposed pathway is efficient and utilizes
commercially available starting materials.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward two-step synthesis starting from 4-
bromopyrazole and an appropriate propanoate electrophile.

Starting Material 1
4-Bromopyrazole N-Alkylation

( Intermediate Ester ) ¢ Ester Hydrolysis ‘ Target Molecule )
. Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid
N—Alkylauon yl 2-( Py yl) ylprop: (¢ Py yl) ylprop
Starting Material 2
Ethyl 2-bromo-2-methylpropanoate

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow

The forward synthesis involves two primary transformations:

o Step 1: N-Alkylation. 4-Bromopyrazole is deprotonated with a suitable base to form the
pyrazolide anion, a potent nucleophile. This anion then attacks the electrophilic carbon of
ethyl 2-bromo-2-methylpropanoate in an Sn2 reaction to form the N1-alkylated ester
intermediate.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2492751?utm_src=pdf-body-img
https://www.benchchem.com/product/b2492751?utm_src=pdf-body
https://www.benchchem.com/product/b2492751?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2492751?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Causality: The choice of a strong base like sodium hydride (NaH) in an aprotic polar
solvent like dimethylformamide (DMF) is critical. NaH ensures complete and irreversible
deprotonation of the pyrazole N-H, maximizing the concentration of the nucleophile. DMF
effectively solvates the sodium cation without interfering with the nucleophile. The reaction
proceeds preferentially at the N1 position due to electronic and steric factors.

o Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed to the target
carboxylic acid using a strong base like sodium hydroxide (NaOH) in a protic solvent mixture
(e.g., water/ethanol). The reaction proceeds via nucleophilic acyl substitution. A final acidic
workup protonates the carboxylate salt to yield the desired product.

o Causality: Saponification is a robust and high-yielding method for ester cleavage. The use
of a co-solvent like ethanol ensures the solubility of the organic ester in the aqueous base.
The final acidification step is essential to isolate the neutral carboxylic acid, which is
typically a solid that can be purified by recrystallization.

Step 1: N-Alkylation

Ethyl 2-bromo-2-methylpropanoate

Step 2: Hydrolysis

" 1. NaOH, H2O/EtOH Final Product
Eti] & Qiipyazelly] L } 2. HCl (aq) 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid

Click to download full resolution via product page
Caption: Proposed two-step forward synthesis workflow.

Applications in Research and Drug Discovery

The true value of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid lies in its potential as
a versatile intermediate for building more complex molecules with therapeutic potential.

» Scaffold for Library Synthesis: The 4-bromo position is primed for diversification. Using high-
throughput parallel synthesis, researchers can react this intermediate with a large array of
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boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a
library of novel compounds. This is a cornerstone of modern hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD): With a molecular weight of 233.1 g/mol , this
molecule fits within the "Rule of Three" criteria for a fragment. It can be used in fragment
screening campaigns to identify initial low-affinity hits against a protein target. The bromo-
and carboxyl- groups then provide clear vectors for fragment evolution and linking.

Probing Structure-Activity Relationships (SAR): In an established drug discovery program,
replacing an existing phenyl or other aromatic ring with the 4-substituted pyrazole derived
from this intermediate can lead to significant improvements in potency, selectivity, or ADME
(Absorption, Distribution, Metabolism, and Excretion) properties.[2] Pyrazole-containing
compounds have shown promise in oncology and as anti-inflammatory agents.[1]

Experimental Protocol: Representative Synthesis

This protocol describes a self-validating system for the synthesis of the title compound. Each

step includes criteria for assessing completion and purity.

Step 1: Synthesis of Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-
methylpropanoate

Reaction Setup: To a flame-dried 250 mL round-bottom flask under an argon atmosphere,
add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with dry
hexanes (3 x 10 mL) to remove the oil, then suspend the NaH in dry DMF (50 mL).

Addition of Pyrazole: Cool the suspension to 0°C in an ice bath. Dissolve 4-bromopyrazole
(1.0 eq) in dry DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes.

o Causality: Slow addition at 0°C controls the exothermic reaction and the evolution of
hydrogen gas.

Stirring: After the addition is complete, remove the ice bath and stir the mixture at room
temperature for 1 hour. The formation of the sodium pyrazolide should result in a clear or
slightly hazy solution.
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» Addition of Electrophile: Cool the mixture back to 0°C. Add ethyl 2-bromo-2-
methylpropanoate (1.1 eq) dropwise.

e Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18
hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until
the starting 4-bromopyrazole is consumed.

o Workup: Carefully quench the reaction by pouring it into ice-cold water (200 mL). Extract the
agueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (2
x 50 mL), dry over anhydrous sodium sulfate (Na=S0Oa), filter, and concentrate under reduced
pressure.

 Purification: Purify the crude residue by column chromatography on silica gel (eluting with a
hexane/ethyl acetate gradient) to yield the pure ester product.

o Validation: Characterize the product by *H NMR, 3C NMR, and HRMS to confirm its
structure and purity.

Step 2: Synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-2-
methylpropanoic acid
e Reaction Setup: Dissolve the purified ester from Step 1 (1.0 eq) in a mixture of ethanol and

water (e.g., 3:1 ratio, 40 mL).

o Addition of Base: Add sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux
(approx. 80-90°C) for 2-4 hours.

e Reaction Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is no
longer detectable.

e Workup and Isolation: Cool the reaction mixture to room temperature and concentrate under
reduced pressure to remove the ethanol. Dilute the remaining agueous solution with water
(50 mL) and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.

 Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition
of 2M hydrochloric acid (HCI). A white precipitate should form.
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o Causality: Protonation of the sodium carboxylate salt renders it insoluble in water, allowing
for isolation by filtration.

« Purification: Collect the solid precipitate by vacuum filtration, wash the filter cake with cold
water, and dry under vacuum. If necessary, the product can be further purified by
recrystallization from a suitable solvent system (e.qg., ethanol/water or ethyl
acetate/hexanes).

o Validation: Confirm the identity and purity of the final product by *H NMR, 3C NMR,
HRMS, and melting point analysis.

Safety and Handling

Based on data for analogous compounds, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic
acid should be handled with care. It is predicted to be a skin and eye irritant.[6]

o Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-
resistant gloves.

« Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust
or vapors.

o Reagents: Sodium hydride (NaH) is highly flammable and reacts violently with water. It must
be handled under an inert atmosphere. Brominated organic compounds should be handled
as potential irritants.

Conclusion and Future Outlook

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid represents a highly valuable and
versatile building block for modern drug discovery. Its combination of a privileged pyrazole
core, a synthetically tractable bromo-handle, and a metabolically-shielded carboxylic acid side
chain makes it an ideal starting point for the synthesis of novel chemical entities. The robust
synthetic pathway outlined in this guide provides a clear and reproducible method for its
preparation, enabling its broad application in SAR exploration, fragment-based screening, and
lead optimization campaigns across various therapeutic areas, including oncology and
inflammatory diseases. Future research will likely focus on leveraging this intermediate to build
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libraries of diverse compounds and explore their biological activities against a range of high-
value protein targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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